1-Acetyl-5-fluoro-4-iodo-7-azaindole
Overview
Description
1-Acetyl-5-fluoro-4-iodo-7-azaindole is a compound with the molecular formula C9H6FIN2O . It is a derivative of azaindole, a structural framework that is an integral part of several biologically active natural and synthetic organic molecules .
Molecular Structure Analysis
The molecule contains a total of 21 bonds, including 15 non-H bonds, 11 multiple bonds, 1 double bond, and 10 aromatic bonds. It also contains 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .Scientific Research Applications
HIV-1 Attachment Inhibition
1-Acetyl-5-fluoro-4-iodo-7-azaindole derivatives have been studied as potent inhibitors of HIV-1 attachment. These derivatives target the viral envelope protein gp120 and exhibit subnanomolar potency in inhibiting HIV-1. One such compound, BMS-585248, demonstrated improved potency and pharmacokinetic properties compared to previous clinical candidates, making it a candidate for human clinical studies (Regueiro-Ren et al., 2013).
Nucleoside Antibiotic Synthesis
Research has explored the synthesis of nucleoside antibiotics using this compound derivatives. One study focused on the addition of iodine fluoride to certain compounds, leading to the formation of fluorinated and iodinated nucleosides. These compounds have potential implications in developing new antibiotics and antiviral agents (Jenkins, Verheyden, & Moffatt, 1976).
Pharmaceutical Properties Improvement
Derivatives of this compound have been used to improve the pharmaceutical properties of HIV-1 inhibitors. These compounds have shown to retain HIV-1 inhibitory profile while enhancing bioavailability and pharmacokinetic properties (Wang et al., 2003).
Synthesis of Novel Fluorinated Compounds
The compound has been used in the synthesis of novel fluorinated azaindolo[3,2-c]isoquinolines, indicating its utility in the development of new chemical entities for various applications, including medicinal chemistry (Atmakur, Emmadi, & Balasubramanian, 2013).
Aggregate Induced Emission
The derivatives of this compound have shown aggregate induced emission (AIE), making them potentially useful as fluorophores in applications like OLEDs, sensors, and bio-imaging tools (Cardoza, Das, & Tandon, 2019).
Acylation Procedures
This compound has been studied in the context of developing effective procedures for acylation at specific positions on the azaindole ring. Such chemical modifications are crucial in the synthesis of diverse bioactive molecules (Zhang et al., 2002).
Luminescence and Reactivity
7-Azaindole derivatives, related to this compound, have been extensively investigated for uses in biological probes and imaging, as well as in materials science for their luminescent properties and chemical bond activation capabilities (Zhao & Wang, 2010).
Future Directions
Azaindoles have attracted the medicinal chemistry community over the last decade due to their enhancements in medicinal chemistry properties . They are part of several FDA-approved drugs for various diseases, and their therapeutic applications continue to be explored . Future research may continue to focus on developing novel synthetic methods for various azaindoles and testing them for bioactivity against a variety of biological targets .
Properties
IUPAC Name |
1-(5-fluoro-4-iodopyrrolo[2,3-b]pyridin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FIN2O/c1-5(14)13-3-2-6-8(11)7(10)4-12-9(6)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVJHJBQUAKVAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C(C(=CN=C21)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FIN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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